8-(2-Propenylmercapto)guanosine
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Overview
Description
8-(2-Propenylmercapto)guanosine is a modified nucleoside derived from guanosine, a purine nucleoside. Guanosine is known for its neuroprotective properties and its role in various physiological processes . The modification at the 8th position with a 2-propenylmercapto group introduces unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Propenylmercapto)guanosine typically involves the alkylation of guanosine at the 8th position. One common method is the photo-mediated Minisci reaction, which allows for site-selective alkylation at the C8 position of guanosine . This reaction involves the use of catechol to assist in the formation of alkyl radicals, enhancing the yield of the desired product.
Industrial Production Methods: Industrial production of guanosine and its derivatives, including this compound, often relies on microbial fermentation. Recombinant Escherichia coli strains are engineered to overexpress enzymes involved in the biosynthesis of guanosine nucleotides . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-(2-Propenylmercapto)guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-7,8-dihydroguanosine, a common oxidative damage marker.
Reduction: Reduction reactions can modify the propenylmercapto group, altering the compound’s properties.
Substitution: The propenylmercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: 8-oxo-7,8-dihydroguanosine
Reduction: Reduced forms of the propenylmercapto group
Substitution: Various substituted guanosine derivatives
Scientific Research Applications
8-(2-Propenylmercapto)guanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(2-Propenylmercapto)guanosine involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exerts neuroprotective effects by modulating adenosine transmission and reducing oxidative stress.
Antitumor Activity: It has cytotoxic effects on tumor cells, potentially through the modulation of adenosine receptors and purinergic metabolism.
Cellular Signaling: The compound influences intracellular signaling pathways, including cyclic AMP (cAMP) levels and glutamate uptake.
Comparison with Similar Compounds
8-Oxo-7,8-dihydroguanosine: A common oxidative damage marker with similar structural features.
Isoguanosine: An isomer of guanosine with different functional group positions, leading to distinct properties.
Uniqueness: 8-(2-Propenylmercapto)guanosine is unique due to the presence of the propenylmercapto group, which imparts specific chemical reactivity and biological activity
Properties
Molecular Formula |
C13H17N5O5S |
---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
GUGINDRESZHQCY-IOSLPCCCSA-N |
Isomeric SMILES |
C=CCSC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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